N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropynamide
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Overview
Description
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropynamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a phenylpropynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropynamide typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as alpha-methyl-m-trifluoromethylphenethylamine and 3-phenylpropynoic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropynamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropynamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(alpha-Methylphenethyl)-3-phenylpropynamide: Lacks the trifluoromethyl group.
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropanamide: Similar structure but with a propanamide instead of propynamide.
Uniqueness
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropynamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability.
Properties
CAS No. |
21015-16-7 |
---|---|
Molecular Formula |
C19H16F3NO |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
3-phenyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-ynamide |
InChI |
InChI=1S/C19H16F3NO/c1-14(12-16-8-5-9-17(13-16)19(20,21)22)23-18(24)11-10-15-6-3-2-4-7-15/h2-9,13-14H,12H2,1H3,(H,23,24) |
InChI Key |
TTXKZCZXOPNCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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